molecular formula C17H15N3OS2 B2825834 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide CAS No. 394233-98-8

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide

Cat. No.: B2825834
CAS No.: 394233-98-8
M. Wt: 341.45
InChI Key: IOVFEZHGRVSDRP-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a synthetic small molecule designed for research applications, particularly in the field of oncology and medicinal chemistry. This compound features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its diverse pharmacological potential. Scientific literature indicates that 1,3,4-thiadiazole derivatives are frequently investigated for their anticancer properties , with mechanisms that can include the induction of apoptosis and inhibition of key enzymes like carbonic anhydrase or dihydrofolate reductase . Researchers value this chemical class for its ability to interact with various biological targets, making it a valuable tool for probing biochemical pathways and developing new therapeutic strategies . This product is offered as a solid and is intended for laboratory research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12(22-14-10-6-3-7-11-14)15(21)18-17-20-19-16(23-17)13-8-4-2-5-9-13/h2-12H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVFEZHGRVSDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

Phenyl vs. Alkyl/Arylthio Substituents
  • Compound 5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide): Features a 4-chlorobenzylthio group on the thiadiazole and a phenoxyacetamide chain. The electron-withdrawing chlorine atom may enhance stability, while the phenoxy group contributes to moderate antifungal activity .
  • Compound 2a (2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide): Substituted with a methyl group on the thiadiazole and a naphthyl group on the propanamide. Demonstrated antifungal activity comparable to ketoconazole, suggesting the naphthyl moiety enhances target binding .

Key Difference : The target compound’s phenyl group at the 5-position of the thiadiazole may improve aromatic stacking interactions in biological targets compared to alkyl or halogenated substituents .

Complex Substituents in Litronesib (LY2523355)

Litronesib, a kinesin spindle protein (KSP) inhibitor, contains a 1,3,4-thiadiazole core with a dimethylpropanoyl group and an ethylaminoethylsulfonylamino side chain. Its advanced substituents enable potent anticancer activity, though its complexity reduces synthetic accessibility compared to the target compound .

Variations in the Propanamide Side Chain

Phenylthio vs. Phenoxy or Alkylthio Groups
  • Compound 15a (N-(5-(4-(5-amino-1,3,4-thiadiazol-2-yl)butyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide): Incorporates a bis-thiadiazole structure with a phenylpropanamide chain. The extended alkyl linker may enhance solubility but reduce target specificity .

Key Insight : The phenylthio group in the target compound likely enhances lipophilicity, favoring passive diffusion across biological membranes, while maintaining steric bulk for receptor interactions.

Q & A

Q. What are the critical steps in synthesizing N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide?

Synthesis typically involves sequential acylation and thiadiazole ring formation. Key steps include:

  • Thiadiazole core construction : Cyclization of thiosemicarbazide derivatives under reflux conditions with catalysts like phosphorus oxychloride .
  • Acylation : Reaction of the thiadiazol-2-amine intermediate with 2-(phenylthio)propanoic acid derivatives using coupling agents (e.g., HATU) in solvents like DMF .
  • Purification : Column chromatography or recrystallization to isolate the target compound, monitored by TLC .

Q. Which spectroscopic methods are essential for structural characterization?

  • NMR spectroscopy : Confirms proton environments (e.g., thiadiazole NH at δ 12–13 ppm, phenyl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS showing [M+H]+ peaks) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S bonds at ~650 cm⁻¹) .

Q. How do reaction conditions influence synthesis yield?

  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance acylation efficiency, while toluene/water mixtures aid azide substitutions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve thiadiazole ring formation yields by 15–20% .

Advanced Research Questions

Q. How can computational modeling predict biological activity?

  • Molecular docking : Simulates interactions with targets (e.g., enzymes like Eg5 kinesin) using software like AutoDock Vina. Thiadiazole and thioamide moieties show high affinity for ATP-binding pockets .
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Q. What assays evaluate the compound’s mechanism of action?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
  • Cellular assays : Apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in cancer lines (e.g., HCT-116) .
  • Target validation : siRNA knockdown of suspected targets (e.g., Eg5) to confirm pathway involvement .

Q. How to resolve contradictions in biological activity data across studies?

  • Structural analogs analysis : Compare substituent effects (e.g., fluorobenzyl vs. chlorobenzyl groups altering antimicrobial vs. anticancer activity) .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

Q. What strategies optimize SAR studies for this compound class?

  • Scaffold diversification : Introduce substituents at the phenylthio or propanamide positions (e.g., nitro, methyl, or halogens) to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Replace thiadiazole with oxadiazole or triazole rings to assess activity retention .

Q. How to assess stability under physiological conditions?

  • pH-dependent stability tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (>200°C suggests suitability for oral formulations) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield ImprovementReference
Cyclization Temp.90°C in POCl₃85% → 92%
Acylation SolventDMF with HATU70% → 88%
PurificationEthanol recrystallizationPurity >95%

Q. Table 2: Biological Activity of Structural Analogs

SubstituentActivity (IC₅₀, μM)TargetReference
4-Fluorobenzyl0.32 (Anticancer)Eg5 kinesin
Chlorophenoxy1.45 (Antifungal)CYP51
Benzylsulfonyl2.10 (Antimicrobial)Bacterial topoisomerase

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